molecular formula C12H21NO4 B12113779 Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester CAS No. 890093-22-8

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester

Katalognummer: B12113779
CAS-Nummer: 890093-22-8
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: YPFOWLLRKPTPRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester is a chemical compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester involves multiple steps. The process typically starts with the preparation of the piperidine derivative, followed by esterification with butanedioic acid. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies ensures the efficient and cost-effective synthesis of the compound, meeting the demands of various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including drug development and delivery.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biological pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester include other piperidine derivatives and esters of butanedioic acid. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Eigenschaften

CAS-Nummer

890093-22-8

Molekularformel

C12H21NO4

Molekulargewicht

243.30 g/mol

IUPAC-Name

dimethyl 2-(4-methylpiperidin-1-yl)butanedioate

InChI

InChI=1S/C12H21NO4/c1-9-4-6-13(7-5-9)10(12(15)17-3)8-11(14)16-2/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

YPFOWLLRKPTPRH-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C(CC(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.